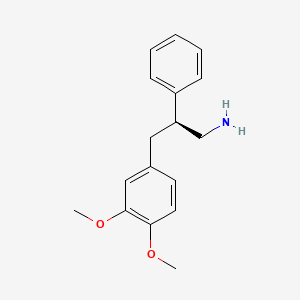

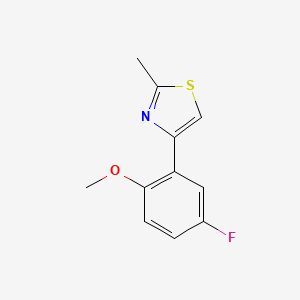

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Thiazolringstruktur aus, die für ihre biologische Aktivität und Vielseitigkeit in chemischen Reaktionen bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid beinhaltet typischerweise die Bildung des Thiazolrings durch einen mehrstufigen Prozess. Eine übliche Methode umfasst die Reaktion von 4-Ethoxyanilin mit Phenylisothiocyanat zur Bildung eines Zwischenprodukts, das dann unter basischen Bedingungen mit α-Bromacetophenon cyclisiert wird, um die gewünschte Thiazolverbindung zu ergeben. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril und Katalysatoren wie Triethylamin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen ist unerlässlich, um die gewünschten Produktspezifikationen zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiazolring kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Amino- und Ethoxygruppen können an nukleophilen Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Thiazolderivaten.

Substitution: Bildung von substituierten Thiazolderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Als potenzieller Therapeutikum untersucht aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten.

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Der Thiazolring ist bekannt dafür, mit Nukleinsäuren und Proteinen zu interagieren, ihre normale Funktion zu stören und zu Zelltod oder Hemmung des Zellwachstums zu führen.

Wirkmechanismus

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiazole ring is known to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Amino-N-(4-Methoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid

- 4-Amino-N-(4-Chlorphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid

- 4-Amino-N-(4-Methylphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid

Einzigartigkeit

4-Amino-N-(4-Ethoxyphenyl)-3-phenyl-2-sulfanyliden-2,3-dihydro-1,3-thiazol-5-carboxamid ist einzigartig aufgrund des Vorhandenseins der Ethoxygruppe, die seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen kann. Das spezifische Substitutionsschema dieser Verbindung am Thiazolring kann zu unterschiedlichen Interaktionen mit biologischen Zielstrukturen führen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C18H17N3O2S2 |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H17N3O2S2/c1-2-23-14-10-8-12(9-11-14)20-17(22)15-16(19)21(18(24)25-15)13-6-4-3-5-7-13/h3-11H,2,19H2,1H3,(H,20,22) |

InChI-Schlüssel |

XSCFDOSMKUELCR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide](/img/structure/B12048813.png)

![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)

![7-(4-chlorobenzyl)-8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048861.png)

![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)